![molecular formula C14H11F3N2O B1332330 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 328107-22-8](/img/structure/B1332330.png)
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Übersicht
Beschreibung
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Oxidation Reactions
The primary amino group undergoes oxidation under controlled conditions:
-
Nitroso Formation : Treatment with H₂O₂ or KMnO₄ oxidizes -NH₂ to -NO at mild temperatures (25–50°C) .
-
Nitro Derivatives : Stronger oxidants like HNO₃/H₂SO₄ convert -NH₂ to -NO₂ at elevated temperatures (80–100°C).
Mechanistic Insight :
The electron-withdrawing -CF₃ group stabilizes intermediates through inductive effects, facilitating selective oxidation at the amino position .
Substitution Reactions
The -CF₃ group participates in nucleophilic aromatic substitution (NAS):
Reagent | Conditions | Product | Yield |
---|---|---|---|
NaOCH₃ | DMF, 120°C, 12 h | Methoxy derivative at -CF₃ position | 68% |
NH₃ (g) | CuCl₂, 150°C, 24 h | Amino-substituted benzamide | 52% |
Key Observation : Steric hindrance from the -CF₃ group reduces reaction rates compared to non-fluorinated analogs .
Amidation and Coupling
The benzamide backbone enables peptide coupling:
-
EDCI/HOBt : Reacts with carboxylic acids to form secondary amides (yield: 75–90%) .
-
Suzuki–Miyaura : Pd-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs .
Reduction Reactions
Selective reduction of intermediates:
-
Nitro to Amine : H₂/Pd-C in ethanol converts -NO₂ back to -NH₂ (quantitative yield).
-
Partial Reduction : NaBH₄ selectively reduces imine byproducts without affecting -CF₃ .
Reaction Thermodynamics and Kinetics
Reaction | ΔH (kJ/mol) | Activation Energy (kJ/mol) | Solvent Dependence |
---|---|---|---|
Oxidation (-NH₂) | -120 | 85 | Polar aprotic (e.g., DMF) |
NAS (-CF₃) | +45 | 110 | Polar aprotic (e.g., DMSO) |
Amidation | -90 | 60 | THF/CH₂Cl₂ |
Notable Trend : Exothermic amidation reactions proceed faster in non-polar solvents due to transition-state stabilization .
Comparative Reactivity with Structural Analogs
Compound | Oxidation Rate (-NH₂) | NAS Reactivity (-CF₃) | Amidation Yield |
---|---|---|---|
3-amino-N-[3-(CF₃)phenyl]benzamide (Target) | 1.0 (Reference) | 1.0 (Reference) | 85% |
4-amino-N-[3-(CF₃)phenyl]benzamide | 0.7 | 0.8 | 78% |
3-amino-4-MeO-N-[3-(CF₃)phenyl]benzamide | 0.5 | 1.2 | 92% |
Structural Effects :
-
Electron-donating groups (e.g., -OMe) enhance NAS but slow oxidation .
-
Positional isomerism alters steric and electronic profiles, affecting yields .
Industrial-Scale Reaction Optimization
Parameter | Lab Scale | Continuous Flow | Improvement |
---|---|---|---|
Temperature Control | ±5°C | ±0.5°C | Enhanced selectivity |
Reaction Time | 12–24 h | 2–4 h | 6-fold faster |
Yield (Amidation) | 75% | 94% | +19% efficiency |
Advantage : Flow chemistry reduces side-product formation, particularly in oxidation steps .
Stability Under Reactive Conditions
Condition | Degradation Pathway | Half-Life |
---|---|---|
Strong Acid (HCl, 1M) | Hydrolysis of benzamide linkage | 2 h |
Strong Base (NaOH, 1M) | Deamination | 30 min |
UV Light (254 nm) | Radical-mediated C-F bond cleavage | 8 h |
Handling Recommendation : Store under inert atmosphere at -20°C to prevent hydrolytic degradation .
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
The primary application of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide lies in its ability to inhibit protein kinases, particularly tyrosine kinases such as PDGFRα and EGFR. Studies have shown that compounds with similar structural motifs exhibit high inhibitory activity against these kinases, with inhibition rates exceeding 90% at low concentrations . This suggests that this compound could be a promising candidate for cancer therapies targeting these pathways.
Key Findings:
- Inhibition of Tyrosine Kinases : The compound effectively binds to ATP-binding sites of tyrosine kinases, which is crucial for its mechanism of action.
- Potential in Targeted Therapy : Given its high specificity for certain kinases, it may serve as a targeted therapeutic agent against various cancers, including leukemia and solid tumors .
Neuropharmacology
Recent studies have explored the antidepressant-like effects of related compounds containing the trifluoromethyl group. For instance, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide has shown potential antidepressant effects in animal models, indicating that similar compounds could influence serotonergic and noradrenergic systems . This highlights a potential avenue for developing new treatments for Major Depressive Disorder (MDD).
Key Findings:
- Modulation of Serotonergic System : The antidepressant-like effects were linked to interactions with serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors .
- Low Toxicity Profile : The compound exhibited minimal acute toxicity in experimental models, suggesting a favorable safety profile for further development.
Comparison with Related Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:
Compound Name | Similarity | Key Features |
---|---|---|
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide | 0.96 | Similar structure but different substitutions |
2-Amino-N-(3-(trifluoromethyl)phenyl)benzamide | 0.93 | Variation in amino positioning |
3-Benzamido-N-(2,5-bis(trifluoromethyl)phenyl)benzamide | 0.93 | Contains multiple trifluoromethyl groups |
N1,N4-Bis(4-amino-2-(trifluoromethyl)phenyl)terephthalamide | 0.93 | Different core structure but retains trifluoromethyl groups |
Wirkmechanismus
The mechanism of action of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(trifluoromethyl)aniline: Shares the trifluoromethyl group but lacks the benzamide structure.
N-(3-(trifluoromethyl)phenyl)benzamide: Similar structure but without the amino group.
Uniqueness
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the presence of both the trifluoromethyl group and the amino group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biologische Aktivität
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS No. 328107-22-8) is a compound of interest in medicinal chemistry, particularly for its biological activity against specific tyrosine kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia (CML). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. The structural formula can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of tyrosine kinases, particularly BCR-ABL. This inhibition is crucial for the treatment of CML, especially in cases where patients exhibit resistance to first-line therapies like imatinib due to mutations such as T315I. The trifluoromethyl group enhances binding affinity and selectivity towards the active site of these kinases.
Inhibition Studies
Recent studies have demonstrated that this compound exhibits potent inhibitory effects on BCR-ABL kinases. The following table summarizes key findings from various studies regarding its inhibitory potency:
Compound | Target Kinase | IC50 (nM) | Activity Type |
---|---|---|---|
This compound | BCR-ABL WT | < 10 | Potent inhibitor |
This compound | BCR-ABL T315I | 9 | Potent inhibitor |
Related compounds (e.g., AKE-72) | BCR-ABL T315I | 0.5 | Pan-BCR-ABL inhibitor |
These results indicate that the compound not only inhibits the wild-type BCR-ABL but also retains significant activity against the resistant T315I mutant.
Efficacy in Cell Lines
In vitro studies using K562 and Ba/F3 cell lines expressing BCR-ABL have shown that treatment with this compound leads to substantial reductions in cell viability, with growth inhibition values (GI50) reported below 10 nM. The following case study illustrates its effectiveness:
-
Cell Line : K562
- Treatment : this compound
- Concentration : <10 nM
- Outcome : Significant reduction in proliferation and induction of apoptosis.
-
Cell Line : Ba/F3 (BCR-ABL T315I)
- Treatment : Same compound
- Concentration : IC50 = 9 nM
- Outcome : Effective inhibition of cell growth.
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is pivotal for enhancing the compound's binding affinity and selectivity towards its target kinases. SAR studies have shown that modifications to the phenyl ring can lead to variations in potency, emphasizing the importance of this functional group in drug design.
Eigenschaften
IUPAC Name |
3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(18)7-9/h1-8H,18H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTCNXNNPZMXFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368049 | |
Record name | 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328107-22-8 | |
Record name | 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.